![molecular formula C18H14N2O4S B2982711 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2097930-31-7](/img/structure/B2982711.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, an isoxazole ring, a furan ring, and a benzo[b]thiophene moiety. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The benzo[b]thiophene could be synthesized using a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The electronic distribution and the 3D conformation could be influenced by these rings and the substituents attached to them .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, the isoxazole ring could participate in cycloaddition reactions, and the benzo[b]thiophene could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Pharmacological Research
Isoxazole carboxamide derivatives are known for their wide range of pharmacological properties, including analgesic , anti-inflammatory , anti-bacterial , anti-HIV , anti-cancer activity, and potential treatments for conditions like schizophrenia , hypertension , and Alzheimer’s disease .
Material Science
In material science, isoxazole derivatives are utilized for their photochromic properties, as an electrochemical probe for detecting copper ions (Cu 2+), and in the development of dye-sensitized solar cells , high-energy materials, and liquid crystals .
Drug Discovery
Isoxazole scaffolds are crucial moieties in drug discovery research, showing biological activities such as anticancer (as potential HDAC inhibitors), antioxidant , antibacterial , and antimicrobial activity. The core structure of isoxazole has been found in many drugs with various therapeutic applications .
Cancer Research
Isoxazole–carboxamide derivatives have been synthesized and evaluated against a panel of cancer and normal cell lines, indicating their potential use in cancer research and treatment .
Chemical Synthesis
The coupling reaction of aniline derivatives with isoxazole–Carboxylic acid has been used to synthesize a series of isoxazole–Carboxamide derivatives, which are characterized using various spectroscopy techniques .
Antimicrobial Applications
Isoxazole derivatives derived from natural resources have applications in pharmaceutical industries for their antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Mechanism of Action
Target of Action
The primary targets of the compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide are currently unknown. This compound contains a benzothiophene moiety, which is a common structural motif in pharmaceuticals and biologically active molecules . Benzothiophene derivatives have been associated with diverse biological activities such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Compounds containing benzothiophene moieties are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the compound.
Biochemical Pathways
Benzothiophene derivatives have been found to impact a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the pharmacokinetic profile of benzothiophene derivatives can be favorable .
Result of Action
Benzothiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-14(12-10-25-17-6-2-1-4-11(12)17)9-19-18(22)13-8-16(24-20-13)15-5-3-7-23-15/h1-8,10,14,21H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLWZQFKBVKEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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